molecular formula C10H18ClNO B1424982 2-chloro-N-(2-cyclohexylethyl)acetamide CAS No. 1179762-09-4

2-chloro-N-(2-cyclohexylethyl)acetamide

Cat. No. B1424982
M. Wt: 203.71 g/mol
InChI Key: WTKWENBWTLUUOQ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyclohexylethyl)acetamide is an organic compound with the CAS Number: 1179762-09-4 . It has a molecular weight of 203.71 . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-(2-cyclohexylethyl)acetamide . The InChI code is 1S/C10H18ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 203.71 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Crystal Structure Analysis

2-chloro-N-(2-cyclohexylethyl)acetamide has been the subject of various structural and crystallographic studies. For instance, the analysis of its derivatives like 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide shows detailed insights into the molecular structure, including the planarity of ring N atoms and hydrogen bonding patterns (Helliwell et al., 2011).

Synthesis and Reactivity Studies

Research into the synthesis and reactivity of this compound and its analogs has been extensive. For example, studies on the cyclopalladation of similar acetamide derivatives provide insights into steric and electronic factors influencing chemical reactions (Mossi et al., 1992). Additionally, investigations into reactions involving N-chlorourea and olefins in the presence of acetonitrile, yielding compounds like N-(2-chlorocyclohexyl)acetamide, have been conducted to understand their chemical behavior (Wada & Oda, 1970).

Herbicide Metabolism and Environmental Impact

A significant area of research has been the metabolism of chloroacetamide herbicides in human and animal models. Studies have looked into the metabolic pathways and the potential carcinogenicity of these compounds, including derivatives of 2-chloro-N-(2-cyclohexylethyl)acetamide (Coleman et al., 2000). This research is crucial for understanding the environmental and health implications of these chemicals.

Applications in Algal Research

The compound's derivatives have also been studied in the context of algal growth and fatty acid synthesis, particularly in relation to their herbicidal properties. Research has been focused on the inhibition of fatty acid synthesis in green algae, which is pertinent to understanding both ecological impacts and potential agricultural applications (Weisshaar & Böger, 1989).

Structural and Property Characterization

Further studies on the structural aspects and properties of salts and inclusion compounds related to 2-chloro-N-(2-cyclohexylethyl)acetamide have been conducted. These studies provide insights into the molecular structures, potential for gel formation, and fluorescence properties of these compounds (Karmakar et al., 2007).

properties

IUPAC Name

2-chloro-N-(2-cyclohexylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKWENBWTLUUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-cyclohexylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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